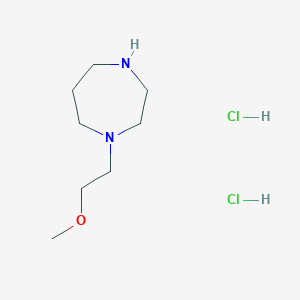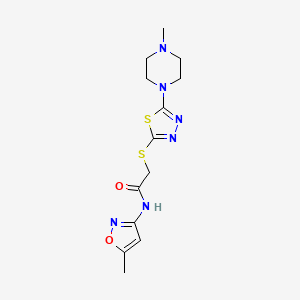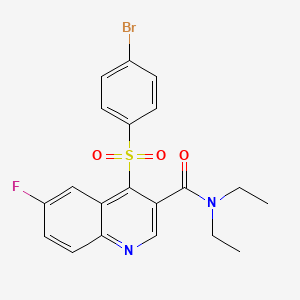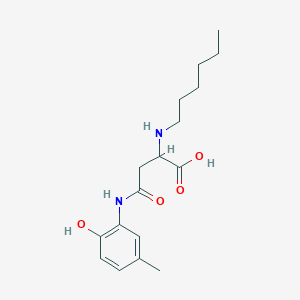
1-(2-Methoxyethyl)-1,4-diazepane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of oligonucleotide therapeutic (ONT), which is a diverse group of short synthetic nucleic acid–based molecules . ONT molecules exploit innovative intracellular molecular strategies to create novel treatments for a variety of medical conditions .
Synthesis Analysis
The synthesis of similar compounds involves techniques such as reversible addition–fragmentation chain transfer (RAFT) and polyaddition . These methods have been used to synthesize thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as small-angle and wide-angle X-ray scattering (SAXS, WAXS) .Chemical Reactions Analysis
Chemical reactions involving similar compounds can be complex and involve various factors such as sequence, route, dosage, target population, and co-medications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .Wissenschaftliche Forschungsanwendungen
Chiral-pool Synthesis and Receptor Ligands
- Synthesis from Amino Acids : Researchers synthesized 1,4-diazepanes with various substituents, following a late-stage diversification strategy. This process involved the intramolecular coupling of amino acids, leading to the formation of seven-membered rings. This synthesis has relevance in developing σ1 receptor ligands (Fanter et al., 2017).
Stereochemistry in β-Lactam Derivatives
- Formation and Analysis : The mechanism and stereochemistry involved in forming β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines were investigated, providing insights into the formation of these compounds (Wang et al., 2001).
Synthesis of Rho–Kinase Inhibitor Intermediate
- Synthesis for Drug Development : A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was established, which is a key intermediate for the Rho–kinase inhibitor K-115. This showcases the compound's role in drug development (Gomi et al., 2012).
Olefin Epoxidation
- Catalysis in Chemical Reactions : Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane, have been studied for their role in catalyzing olefin epoxidation reactions. This research highlights its application in chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Multicomponent Synthesis
- Synthesis of Diazepane Systems : A two-step approach involving a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution was used to synthesize diazepane systems. This method is significant for efficiently constructing complex molecules (Banfi et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-11-8-7-10-5-2-3-9-4-6-10;;/h9H,2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVVYNHYOYDIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-naphthalen-2-yloxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2477869.png)




![N-(2-azepan-1-ylethyl)-2-[4-(benzylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2477877.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2477878.png)


![2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2477882.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2477884.png)
![2-Phenylmethoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2477887.png)
![2-{[3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2477888.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2477889.png)